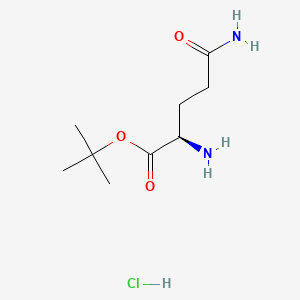
17-Phenyl-Trinor-Prostaglandin E2-Ethylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2. It acts as an agonist of EP1 and EP3 receptors in mice and EP1, EP3, and EP4 receptors in rats . This compound is known for its ability to cause contraction of guinea pig ileum and is significantly more potent than Prostaglandin E2 as an antifertility agent in hamsters .
Wissenschaftliche Forschungsanwendungen
17-Phenyl-Trinor-Prostaglandin E2-Ethylamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Prostaglandin-Analoga verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf verschiedene biologische Signalwege, insbesondere solche, die EP-Rezeptoren betreffen.
Industrie: Wird bei der Entwicklung von Pharmazeutika eingesetzt, die auf Prostaglandin-Rezeptoren abzielen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit EP-Rezeptoren. Als Agonist bindet es an diese Rezeptoren und aktiviert sie, was zu verschiedenen physiologischen Reaktionen führt. Die Ethylamid-Modifikation erhöht die Lipophilie, wodurch die Gewebsaufnahme verbessert und die für seine Aktivität benötigte effektive Konzentration gesenkt wird . Sobald es sich im Gewebe befindet, entfernen Amidase die Ethylamidgruppe und regenerieren die aktive freie Säureform der Verbindung .
Wirkmechanismus
Target of Action
The primary targets of 17-phenyl trinor Prostaglandin E2 ethyl amide are the EP1, EP3, and EP4 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes, including inflammation, fever, and pain perception .
Mode of Action
17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1, EP3, and EP4 receptors . This means that it binds to these receptors and activates them, triggering a series of biochemical reactions within the cell . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .
Biochemical Pathways
The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide leads to a variety of downstream effects. For example, it can cause contraction of the guinea pig ileum . The exact biochemical pathways affected by this compound and their downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
It is noted that the modification of the c-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the EP1, EP3, and EP4 receptors by 17-phenyl trinor Prostaglandin E2 ethyl amide can lead to various molecular and cellular effects. For instance, it has been found to cause contraction of the guinea pig ileum . It is also 4.4 times more potent than PGE2 as an antifertility agent in hamsters .
Biochemische Analyse
Biochemical Properties
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .
Metabolic Pathways
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of 17-phenyl trinor Prostaglandin E2 ethyl amide involves the modification of the C-1 carboxyl group to an ethyl amide, which increases lipid solubility and improves tissue uptake . The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 17-phenyl trinor Prostaglandin E2.
Amidation: The C-1 carboxyl group is converted to an ethyl amide using ethylamine under appropriate reaction conditions.
Purification: The product is purified using standard chromatographic techniques to achieve high purity.
Analyse Chemischer Reaktionen
17-Phenyl-Trinor-Prostaglandin E2-Ethylamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole umwandeln.
Substitution: Die Ethylamidgruppe kann unter geeigneten Bedingungen durch andere Amine oder Alkohole substituiert werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
17-Phenyl-Trinor-Prostaglandin E2-Ethylamid ist aufgrund seiner Ethylamid-Modifikation, die die Lipophilie und Gewebsaufnahme verbessert, einzigartig. Ähnliche Verbindungen umfassen:
17-Phenyl-Trinor-Prostaglandin E2: Die Stammverbindung ohne die Ethylamid-Modifikation.
17-Trifluormethylphenyl-Trinor-Prostaglandin F2α-Ethylamid: Ein weiteres Analog mit einer Trifluormethylgruppe, das als okuläres Hypotonikum verwendet wird.
5-trans-17-Phenyl-Trinor-Prostaglandin F2α-Ethylamid: Ein Isomer mit einer Trans-Doppelbindung zwischen den Kohlenstoffen 5 und 6.
Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren spezifischen Modifikationen und Rezeptoraffinitäten, was zu unterschiedlichen biologischen Aktivitäten führt.
Eigenschaften
IUPAC Name |
(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMIHJCJJUECW-XYOQMNIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?
A1: The study found that activating the EP1 receptor pathway with 17-phenyl trinor Prostaglandin E2 ethyl amide exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


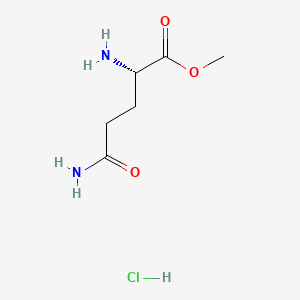

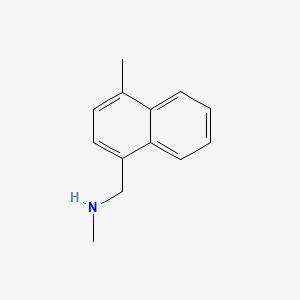

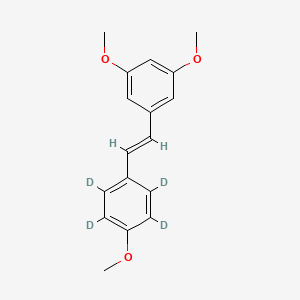
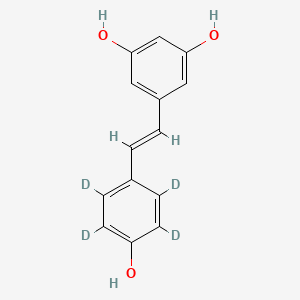
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
